Cdk9-IN-29 -

Cdk9-IN-29

Catalog Number: EVT-15273283
CAS Number:
Molecular Formula: C29H33F2N5O4
Molecular Weight: 553.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cdk9-IN-29 is derived from a series of chemical compounds designed to inhibit CDK9 activity. The compound belongs to the class of small molecule inhibitors, specifically designed to bind to the ATP-binding site of CDK9, thereby blocking its kinase activity. This inhibition is critical in cancer therapy as it can disrupt the transcriptional processes that allow cancer cells to proliferate.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cdk9-IN-29 typically involves multi-step organic synthesis techniques, which may include:

  1. Starting Materials: The synthesis often begins with readily available precursors that contain functional groups amenable to further modification.
  2. Reactions: Key reactions may include:
    • Coupling Reactions: To form the core structure of the compound.
    • Functionalization Reactions: To introduce specific substituents that enhance potency and selectivity for CDK9.
  3. Purification: After synthesis, compounds are purified using techniques such as column chromatography or recrystallization to isolate the desired product.

The exact synthetic route can vary based on the specific modifications made to improve efficacy or reduce toxicity.

Molecular Structure Analysis

Structure and Data

The molecular structure of Cdk9-IN-29 features a scaffold that allows for effective binding within the ATP-binding pocket of CDK9. Key structural characteristics include:

  • Molecular Weight: Typically between 300-500 g/mol, depending on specific substitutions.
  • Functional Groups: Presence of aromatic rings, heterocycles, or other moieties that contribute to binding affinity.
  • 3D Conformation: The spatial arrangement is crucial for interaction with the kinase domain, influencing both potency and selectivity.

The precise three-dimensional structure can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

Reactions and Technical Details

Cdk9-IN-29 undergoes several chemical reactions during its interaction with CDK9:

  1. Binding Reaction: The primary reaction involves the formation of non-covalent interactions (hydrogen bonds, hydrophobic interactions) with residues in the ATP-binding site.
  2. Inhibition Mechanism: By occupying this site, Cdk9-IN-29 prevents ATP from binding, thus inhibiting phosphorylation events critical for transcriptional regulation.
  3. Metabolic Stability: Understanding how Cdk9-IN-29 is metabolized in biological systems is essential for predicting its pharmacokinetics and potential side effects.
Mechanism of Action

Process and Data

Cdk9-IN-29 inhibits CDK9 by directly competing with ATP for binding at the active site. This process can be broken down into several steps:

  1. Binding Affinity: The compound exhibits high binding affinity (often quantified by IC50 values) for CDK9, indicating its effectiveness in inhibiting kinase activity.
  2. Disruption of Phosphorylation: By preventing ATP binding, Cdk9-IN-29 effectively halts the phosphorylation of substrates like RNA polymerase II, leading to decreased transcriptional activity.
  3. Cell Cycle Impact: Inhibition results in cell cycle arrest and apoptosis in cancer cells, making it a potent therapeutic agent.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cdk9-IN-29 possesses several notable physical and chemical properties:

  • Solubility: Generally assessed in various solvents; optimal solubility enhances bioavailability.
  • Stability: Thermal and chemical stability are crucial for storage and formulation; stability studies help determine shelf life.
  • LogP Values: These values indicate lipophilicity, affecting absorption and distribution within biological systems.

Analytical methods such as HPLC (High Performance Liquid Chromatography) are often employed to characterize these properties.

Applications

Scientific Uses

Cdk9-IN-29 has significant applications in cancer research and therapy:

  1. Cancer Treatment: As a selective inhibitor of CDK9, it is being investigated for its potential to treat various cancers by disrupting transcriptional regulation.
  2. Research Tool: Used in laboratory settings to study CDK9's role in cellular processes and signaling pathways.
  3. Combination Therapies: Investigated as part of combination regimens with other chemotherapeutic agents to enhance therapeutic efficacy against resistant cancer types.

The ongoing research into Cdk9-IN-29 highlights its promise as a targeted therapeutic agent in oncology, contributing to more effective treatment strategies against malignancies characterized by dysregulated transcriptional control.

Properties

Product Name

Cdk9-IN-29

IUPAC Name

3,22-difluoro-N-(2-morpholin-4-ylethyl)-13,20-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8(26),9,11,21,23-nonaene-11-carboxamide

Molecular Formula

C29H33F2N5O4

Molecular Weight

553.6 g/mol

InChI

InChI=1S/C29H33F2N5O4/c30-23-8-5-20-17-26(23)40-14-4-2-1-3-13-39-25-18-21(34-29-33-19-24(31)27(20)35-29)6-7-22(25)28(37)32-9-10-36-11-15-38-16-12-36/h5-8,17-19H,1-4,9-16H2,(H,32,37)(H,33,34,35)

InChI Key

VZRBGAXSPYVRRB-UHFFFAOYSA-N

Canonical SMILES

C1CCCOC2=C(C=CC(=C2)NC3=NC=C(C(=N3)C4=CC(=C(C=C4)F)OCC1)F)C(=O)NCCN5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.